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Compound of Interest

Compound Name: 2-(4-bromophenyl)-1H-imidazole

Cat. No.: B070455 Get Quote

Technical Guide: 2-(4-bromophenyl)-1H-
imidazole
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 2-(4-bromophenyl)-1H-imidazole, a heterocyclic compound of interest in

medicinal chemistry and materials science. This document details available data on its

synthesis, characterization, and biological activities, presenting quantitative information in

structured tables and outlining experimental methodologies.

Chemical and Physical Properties
2-(4-bromophenyl)-1H-imidazole is a solid organic compound. While extensive experimental

data for the unsubstituted parent compound is not widely published, data for closely related,

substituted analogues provides valuable insights into its characteristics. The imidazole core

imparts both weakly acidic and weakly basic properties to the molecule. The presence of the

bromophenyl group increases its lipophilicity compared to unsubstituted imidazole.

Table 1: Physical and Chemical Properties of 2-(4-bromophenyl)-1H-imidazole and Related

Compounds
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Property

2-(4-
bromophenyl)-1H-
imidazole
(Predicted/Inferred)

2-(4-
bromophenyl)-4,5-
diphenyl-1H-
imidazole

2-(4-
bromophenyl)-1-
phenyl-1H-
benzo[d]imidazole

Molecular Formula C₉H₇BrN₂ C₂₁H₁₅BrN₂ C₁₉H₁₃BrN₂

Molecular Weight 223.07 g/mol 375.26 g/mol 349.2 g/mol [1]

Melting Point (°C) Data not available 264-266[2] Data not available

Appearance Likely a solid White solid Data not available

Solubility

Expected to be

soluble in organic

solvents like DMSO

and methanol.

Data not available Data not available

XLogP3-AA Data not available Data not available 5.5[1]

Synthesis and Characterization
The synthesis of 2-aryl-1H-imidazoles can be achieved through several established synthetic

routes. A common and effective method involves the condensation of an aldehyde with a

dicarbonyl compound and ammonia or an ammonium salt.

General Synthesis Protocol
A prevalent method for synthesizing 2,4,5-trisubstituted imidazoles, which can be adapted for

2-substituted imidazoles, is the Radziszewski reaction. A likely synthetic route for 2-(4-
bromophenyl)-1H-imidazole would involve the reaction of 4-bromobenzaldehyde, glyoxal, and

ammonium acetate.

Experimental Protocol: Synthesis of 2-Aryl-Imidazoles (General)

Reaction Setup: A mixture of an appropriate aldehyde (1 equivalent), a 1,2-dicarbonyl

compound (e.g., glyoxal or benzil) (1 equivalent), and a source of ammonia (e.g., ammonium

acetate, in excess) is prepared in a suitable solvent, such as glacial acetic acid or ethanol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Bromophenyl_-1-phenyl-1H-benzo_d_imidazole
https://www.rsc.org/suppdata/c6/ra/c6ra05158h/c6ra05158h1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Bromophenyl_-1-phenyl-1H-benzo_d_imidazole
https://www.benchchem.com/product/b070455?utm_src=pdf-body
https://www.benchchem.com/product/b070455?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The

progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, the reaction mixture is cooled to room

temperature. The product may precipitate out of the solution and can be collected by

filtration. If the product does not precipitate, the solvent is removed under reduced pressure,

and the residue is purified by column chromatography on silica gel using an appropriate

eluent system (e.g., a mixture of hexane and ethyl acetate).

Diagram 1: General Synthetic Workflow for 2-Aryl-Imidazoles
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Caption: A generalized workflow for the synthesis of 2-aryl-1H-imidazoles.

Spectral Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b070455?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comprehensive spectral data for the unsubstituted 2-(4-bromophenyl)-1H-imidazole is not

readily available in the literature. However, the characteristic spectral features can be inferred

from data on its substituted derivatives.

Table 2: Spectroscopic Data for 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole

Technique Data

¹H NMR (400 MHz, DMSO-d₆)

δ (ppm): 12.82 (br, 1H), 8.12 (d, 2H, J = 7.2 Hz),

7.51-7.58 (m, 6H), 7.46 (t, 2H, J = 7.2 Hz), 7.40

(t, 1H, J = 7.8 Hz), 7.33 (t, 2H, J = 7.0 Hz), 7.25

(t, 1H, J = 7.4 Hz)[2]

¹³C NMR (100 MHz, DMSO-d₆)

δ (ppm): 144.79, 137.78, 135.42, 133.31,

131.33, 129.63, 129.59, 128.91, 128.71, 128.42,

127.59, 127.44, 127.12[2]

IR (KBr, cm⁻¹)

3447 (N-H), 3030 (Ar-H), 1598 (C=N), 1499,

1482, 1450, 1431, 1131, 1071, 825, 765, 730,

693, 501[2]

Biological and Pharmacological Activities
While specific biological data for 2-(4-bromophenyl)-1H-imidazole is limited, the broader class

of 2-aryl-imidazoles has been extensively studied and shown to possess a wide range of

pharmacological activities. These include potential as anticancer, antimicrobial, and anti-

inflammatory agents. The imidazole scaffold is a common motif in many clinically used drugs.

Potential as Anticancer Agents
Numerous studies have demonstrated the anticancer potential of imidazole derivatives. These

compounds can exert their effects through various mechanisms, including the inhibition of key

enzymes involved in cancer progression, such as kinases and topoisomerases. The presence

of a halogenated phenyl ring, such as the 4-bromophenyl group, can enhance the anticancer

activity of these compounds.

Diagram 2: Potential Anticancer Mechanisms of 2-Aryl-Imidazoles
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Caption: Plausible mechanisms of anticancer activity for 2-aryl-imidazole derivatives.

Potential as Antimicrobial Agents
The imidazole ring is a core component of several antifungal drugs. 2-Aryl-imidazole

derivatives have also been investigated for their antibacterial activity. The mechanism of action

often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

Conclusion
2-(4-bromophenyl)-1H-imidazole represents a valuable scaffold for the development of novel

therapeutic agents and functional materials. While specific experimental data for this core

compound is sparse, the wealth of information on its substituted analogues provides a strong

foundation for future research. Further investigation into the synthesis, detailed

characterization, and biological evaluation of 2-(4-bromophenyl)-1H-imidazole is warranted to
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fully explore its potential. This guide serves as a foundational resource for researchers

embarking on studies involving this promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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